Boc-2,3-Dimethyl-L-Phenylalanine
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Overview
Description
Boc-2,3-Dimethyl-L-Phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is used extensively in peptide synthesis and organic chemistry due to its stability and ease of deprotection under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-2,3-Dimethyl-L-Phenylalanine typically involves the protection of the amino group of 2,3-dimethyl-L-phenylalanine with a tert-butyloxycarbonyl group. This can be achieved by reacting 2,3-dimethyl-L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods: In an industrial setting, the synthesis is scaled up by using large reactors and optimized conditions to ensure high yield and purity. The reaction mixture is typically stirred at ambient temperature, and the product is isolated by extraction and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Boc-2,3-Dimethyl-L-Phenylalanine undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Di-tert-butyl dicarbonate and DMAP in acetonitrile.
Reduction: Sodium borohydride in an appropriate solvent.
Major Products:
Deprotection: 2,3-Dimethyl-L-Phenylalanine.
Substitution: Various Boc-protected derivatives.
Reduction: Corresponding alcohols.
Scientific Research Applications
Boc-2,3-Dimethyl-L-Phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a protected amino acid in organic synthesis.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Industry: Used in the production of high-purity peptides for research and therapeutic applications.
Mechanism of Action
The mechanism of action of Boc-2,3-Dimethyl-L-Phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, contributing to the synthesis of peptides and proteins .
Comparison with Similar Compounds
Boc-L-Phenylalanine: Similar in structure but lacks the methyl groups on the phenyl ring.
Boc-2-Methoxy-L-Phenylalanine: Contains a methoxy group instead of methyl groups.
Boc-2-Nitro-L-Phenylalanine: Contains a nitro group instead of methyl groups.
Uniqueness: Boc-2,3-Dimethyl-L-Phenylalanine is unique due to the presence of two methyl groups on the phenyl ring, which can influence its steric and electronic properties, making it useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
(2S)-3-(2,3-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-10-7-6-8-12(11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
InChI Key |
UWEUVXSPNWWCBP-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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